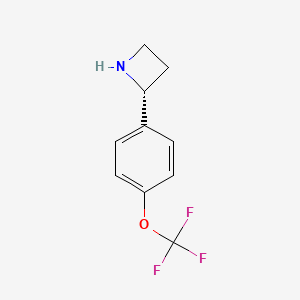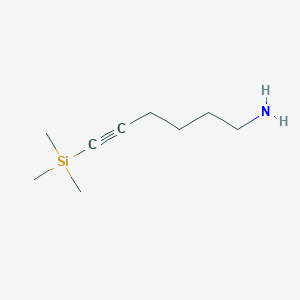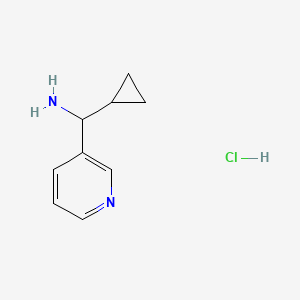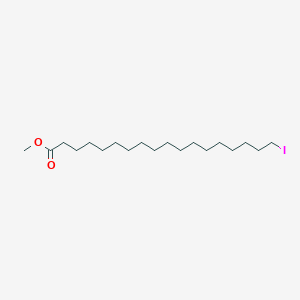
Methyl 18-iodooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 18-iodooctadecanoate is an organic compound that belongs to the class of iodinated fatty acid esters It is a derivative of octadecanoic acid (stearic acid) where an iodine atom is attached to the 18th carbon, and the carboxylic acid group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 18-iodooctadecanoate can be synthesized through the iodination of methyl stearate. The typical synthetic route involves the following steps:
Iodination: Methyl stearate is reacted with iodine in the presence of a suitable oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large quantities of methyl stearate are iodinated using industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 18-iodooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in anhydrous solvents (e.g., ether) under reflux conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents at elevated temperatures.
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., methyl 18-aminooctadecanoate).
Reduction: Methyl stearate.
Oxidation: Methyl 18-oxooctadecanoate.
Applications De Recherche Scientifique
Methyl 18-iodooctadecanoate has several scientific research applications:
Organic Synthesis: Used as a precursor for the synthesis of various iodinated compounds and as a reagent in organic transformations.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Material Science: Utilized in the preparation of functionalized materials and surface modifications.
Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mécanisme D'action
The mechanism of action of methyl 18-iodooctadecanoate depends on its chemical reactivity and interactions with other molecules. The iodine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. In biological systems, the ester group can be hydrolyzed to release the corresponding fatty acid, which can then interact with cellular components and pathways.
Comparaison Avec Des Composés Similaires
Methyl 18-iodooctadecanoate can be compared with other iodinated fatty acid esters such as:
Methyl 16-iodohexadecanoate: Similar structure but with iodine at the 16th carbon.
Methyl 12-iodododecanoate: Iodine at the 12th carbon, shorter carbon chain.
Methyl 10-iododecanoate: Iodine at the 10th carbon, even shorter carbon chain.
Uniqueness
This compound is unique due to the position of the iodine atom at the 18th carbon, which can influence its reactivity and interactions compared to other iodinated fatty acid esters. This positional difference can affect the compound’s physical properties, such as melting point and solubility, as well as its chemical behavior in various reactions.
Propriétés
Formule moléculaire |
C19H37IO2 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
methyl 18-iodooctadecanoate |
InChI |
InChI=1S/C19H37IO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
Clé InChI |
LWYDCLXTPYNVFE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


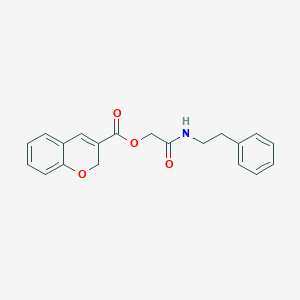
![rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15220249.png)
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
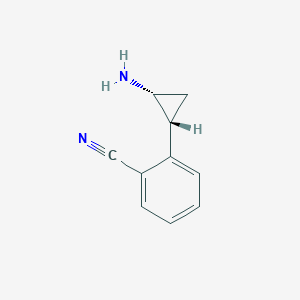
![Bicyclo[1.1.1]pentan-2-one](/img/structure/B15220265.png)
